3-(Chloromethyl)azetidine
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Overview
Description
3-(Chloromethyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom It is a derivative of azetidine, where a chloromethyl group is attached to the third carbon atom of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)azetidine typically involves the reaction of azetidine with chloromethylating agents. One common method is the reaction of azetidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted azetidines.
Oxidation: The compound can be oxidized to form azetidine-3-carboxylic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield azetidine derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted azetidines
- Azetidine-3-carboxylic acid derivatives
- Various functionalized azetidines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Chloromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)azetidine involves its reactivity due to the presence of the chloromethyl group and the strained azetidine ring. The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by various nucleophiles, leading to the formation of new compounds with different biological activities. The ring strain in the azetidine ring also makes it a reactive intermediate in various chemical transformations .
Comparison with Similar Compounds
Azetidine: The parent compound without the chloromethyl group.
3-(Hydroxymethyl)azetidine: A derivative with a hydroxymethyl group instead of a chloromethyl group.
3-(Aminomethyl)azetidine: A derivative with an aminomethyl group.
Comparison:
Reactivity: 3-(Chloromethyl)azetidine is more reactive than azetidine due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(chloromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-1-4-2-6-3-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSHVVHSCJJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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